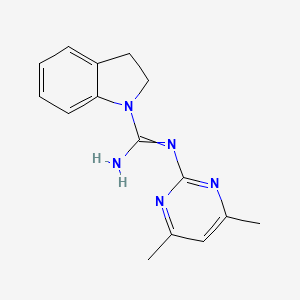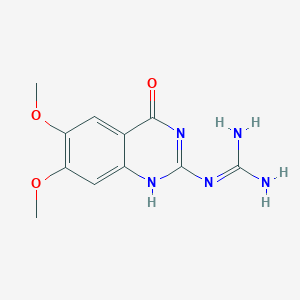
2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . The compound’s structure features a quinazoline core with dimethoxy and guanidine substituents, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Guanidine Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Guanidine derivatives, nucleophiles
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Substituted quinazoline derivatives
科学研究应用
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine has several scientific research applications:
作用机制
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 2-(6,7-Dimethoxy-4-oxo-4H-quinazolin-3-yl)-acetylamino-acetic acid
- 6,7-Dimethoxy-2,4-quinazolinedione
- 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio)nicotinic acid
Uniqueness
2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethoxy and guanidine groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNDYANIWBMAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C(N2)N=C(N)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
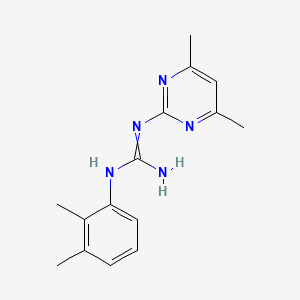
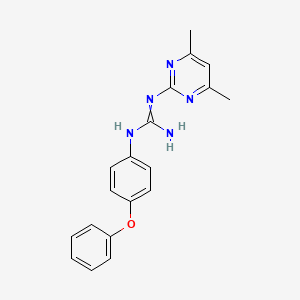
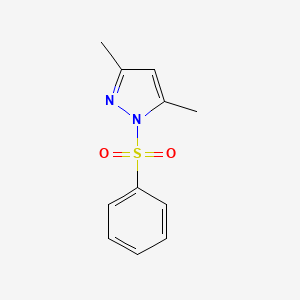
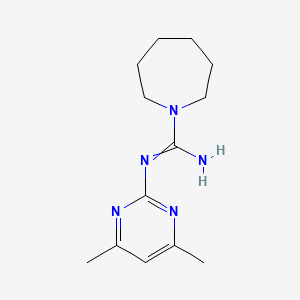
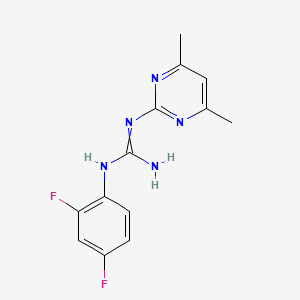
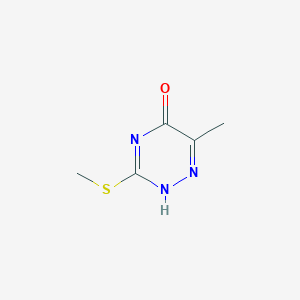
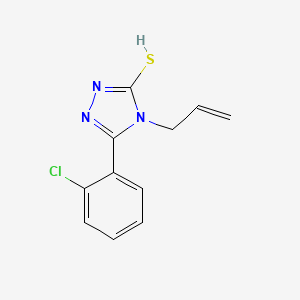
![[(E)-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7731293.png)
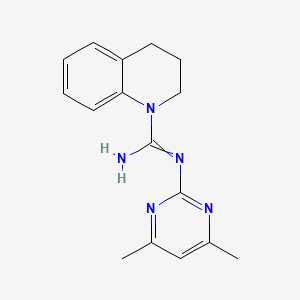
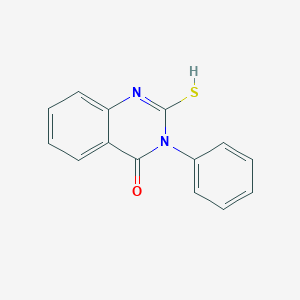
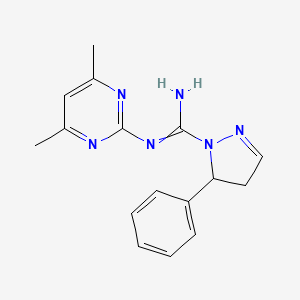
![[(E)-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]thiourea](/img/structure/B7731324.png)

